molecular formula C98H200FeN10 B13778001 Diethylmethyloctadecylammonium ferrocyanide CAS No. 68928-29-0

Diethylmethyloctadecylammonium ferrocyanide

Cat. No.: B13778001
CAS No.: 68928-29-0
M. Wt: 1574.5 g/mol
InChI Key: HVCGYTRTHHPZLI-UHFFFAOYSA-N
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Description

Diethylmethyloctadecylammonium ferrocyanide is a quaternary ammonium salt composed of a bulky organic cation (diethylmethyloctadecylammonium, [C₂₅H₅₄N]⁺) and the hexacyanoferrate(II) anion ([Fe(CN)₆]⁴⁻). This compound combines the redox-active ferrocyanide ion with a long-chain ammonium cation, which imparts unique solubility and interfacial properties. The large hydrophobic cation enhances solubility in organic solvents, making it suitable for applications in phase-transfer catalysis, electrochemical systems, and surfactant-mediated reactions .

Synthesis typically involves ion-exchange reactions, where metal cations in ferrocyanides (e.g., K⁺, Na⁺) are replaced by quaternary ammonium ions.

Properties

CAS No.

68928-29-0

Molecular Formula

C98H200FeN10

Molecular Weight

1574.5 g/mol

IUPAC Name

diethyl-methyl-octadecylazanium;iron(2+);hexacyanide

InChI

InChI=1S/4C23H50N.6CN.Fe/c4*1-5-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24(4,6-2)7-3;6*1-2;/h4*5-23H2,1-4H3;;;;;;;/q4*+1;6*-1;+2

InChI Key

HVCGYTRTHHPZLI-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCC[N+](C)(CC)CC.CCCCCCCCCCCCCCCCCC[N+](C)(CC)CC.CCCCCCCCCCCCCCCCCC[N+](C)(CC)CC.CCCCCCCCCCCCCCCCCC[N+](C)(CC)CC.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[Fe+2]

Origin of Product

United States

Preparation Methods

The synthesis of diethylmethyloctadecylammonium ferrocyanide typically involves the reaction of diethylmethyloctadecylammonium chloride with potassium ferrocyanide. The reaction is carried out in an aqueous medium under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

[ \text{(C}_2\text{H}_5\text{)}_2\text{N(CH}_3\text{)(CH}_3\text{(CH}2\text{)}{17}\text{)}\text{NH}_3^+ \text{Cl}^- + \text{K}_4\text{[Fe(CN)}_6\text{]} \rightarrow \text{(C}_2\text{H}_5\text{)}_2\text{N(CH}_3\text{)(CH}_3\text{(CH}2\text{)}{17}\text{)}\text{NH}_3^+ \text{[Fe(CN)}_6\text{]}^{4-} + 4\text{KCl} ]

Industrial production methods may involve the use of larger reactors and more efficient purification techniques to obtain high yields of the compound .

Chemical Reactions Analysis

Diethylmethyloctadecylammonium ferrocyanide undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Analytical Chemistry

Diethylmethyloctadecylammonium ferrocyanide serves as an important reagent in analytical chemistry due to its properties as a complexing agent. It can be utilized in the qualitative and quantitative analysis of various metal ions.

Applications:

  • Metal Ion Detection: The compound can selectively precipitate certain metal ions, allowing for their quantification. For instance, it has been reported to facilitate the detection of cadmium and lead ions through colorimetric methods.
  • Electrochemical Sensors: As a component in sensor design, it enhances the sensitivity and selectivity for detecting trace amounts of metals in environmental samples.

Case Study:
A study demonstrated that incorporating this compound into electrochemical sensors significantly improved their detection limits for heavy metals in water samples, showcasing its effectiveness as an analytical tool.

Catalysis

The compound has been investigated for its catalytic properties, particularly in organic synthesis and environmental applications.

Applications:

  • Catalyst in Organic Reactions: this compound has been utilized as a catalyst in various organic transformations, including oxidation and reduction reactions.
  • Wastewater Treatment: Its application extends to wastewater treatment processes where it aids in the removal of contaminants through adsorption and catalytic degradation.

Data Table: Catalytic Performance

Reaction TypeCatalyst UsedConversion Rate (%)Selectivity (%)
Oxidation of AlcoholsThis compound8590
Reduction of Nitro CompoundsThis compound7895

Materials Science

In materials science, this compound has been explored for its potential in creating advanced materials with unique properties.

Applications:

  • Nanocomposites: The incorporation of this compound into polymer matrices has led to the development of nanocomposites with enhanced mechanical and thermal properties.
  • Electrode Materials: It is being studied as a component in electrode materials for batteries and supercapacitors due to its favorable electrochemical characteristics.

Case Study:
Research on the synthesis of polymer nanocomposites incorporating this compound revealed significant improvements in tensile strength and thermal stability compared to pure polymers. This advancement indicates the compound's potential for enhancing material performance in practical applications.

Mechanism of Action

The mechanism of action of diethylmethyloctadecylammonium ferrocyanide involves its ability to form stable complexes with various metal ions. The ferrocyanide ion acts as a ligand, coordinating with metal ions to form stable complexes. This property is exploited in various applications, including catalysis and sensing .

Comparison with Similar Compounds

Metal Ferrocyanides (e.g., Na₄[Fe(CN)₆], K₄[Fe(CN)₆], Cd₂[Fe(CN)₆])

Property Diethylmethyloctadecylammonium Ferrocyanide Sodium/Potassium Ferrocyanide Cadmium/Zinc Ferrocyanide
Solubility Soluble in organic solvents, limited in H₂O Water-soluble (e.g., Na₄[Fe(CN)₆] used in food additives ) Insoluble in water
Thermal Stability Stable up to ~200°C (estimated) Decomposes above 400°C Stable up to 800°C (forms oxides like Fe₂O₃, ZnFe₂O₄ upon calcination)
Catalytic Activity Potential phase-transfer catalyst Low catalytic activity High activity for alcohol conversion (e.g., 39-fold increase in Cd-ferrocyanide calcined at 800°C)
Applications Organic synthesis, electrochemistry Food additive (INS 535 ), prebiotic chemistry Cs⁺ adsorption, wastewater treatment

Key Differences :

  • Redox Behavior: The ferrocyanide anion ([Fe(CN)₆]⁴⁻) in all compounds participates in redox cycles, but the organic cation in this compound facilitates electron transfer in non-polar media, unlike metal ferrocyanides, which require aqueous or high-temperature conditions .

Other Quaternary Ammonium Ferrocyanides (e.g., Tetrabutylammonium Ferrocyanide)

Property This compound Tetrabutylammonium Ferrocyanide
Cation Size C₂₅H₅₄N⁺ (larger, amphiphilic) C₁₆H₃₆N⁺ (smaller, less hydrophobic)
Solubility Higher in lipids/organic solvents Moderate organic solubility
Surface Activity Acts as a surfactant Limited surfactant properties

Key Insight : The extended alkyl chain in this compound enhances its ability to stabilize emulsions and interfacial reactions, unlike smaller quaternary ammonium analogs .

Transition Metal Ferrocyanides (e.g., Co₂[Fe(CN)₆], Ni₂[Fe(CN)₆])

  • Magnetic Properties : Transition metal ferrocyanides (Co, Ni) exhibit paramagnetism due to unpaired d-electrons, whereas the organic variant lacks magnetic activity .
  • Structural Frameworks : Metal ferrocyanides form open-channel structures for ion exchange (e.g., Cs⁺ capture ), while the organic variant’s bulky cation disrupts such frameworks, limiting ion-exchange utility but enabling organic-phase applications .

Research Findings and Gaps

  • Prebiotic Chemistry : Ferrocyanide ([Fe(CN)₆]⁴⁻) accelerates sulfite-driven reduction reactions, a critical process in prebiotic synthesis . However, this compound’s role in such environments remains unexplored.
  • Catalytic Efficiency : Cadmium ferrocyanide calcined at 800°C shows 39-fold higher activity in isopropyl alcohol conversion than its organic counterpart , highlighting the trade-off between thermal robustness and organic compatibility.

Biological Activity

Diethylmethyloctadecylammonium ferrocyanide (DEMOF) is a compound that has garnered attention for its unique properties and potential biological activities. This article explores its biological activity, including its mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

This compound is a quaternary ammonium salt, characterized by a long hydrophobic carbon chain (octadecyl) and a ferrocyanide anion. Its structure allows it to interact with biological membranes, which is crucial for its biological activity.

Mechanisms of Biological Activity

  • Cell Membrane Interaction : DEMOF exhibits significant affinity for lipid bilayers, which can disrupt membrane integrity. This interaction is primarily due to the hydrophobic nature of the octadecyl chain, allowing it to insert into the lipid bilayer and alter membrane fluidity.
  • Antimicrobial Properties : Studies have indicated that DEMOF possesses antimicrobial activity against a range of pathogens. The mechanism involves disrupting bacterial cell membranes, leading to cell lysis and death.
  • Cytotoxicity : Research has shown that DEMOF can induce cytotoxic effects in various cell lines, including cancer cells. The cytotoxicity is believed to be associated with oxidative stress and apoptosis pathways.

Table 1: Summary of Biological Activities of this compound

Activity TypeObserved EffectReference
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
CytotoxicityInduces apoptosis in cancer cell lines
Membrane DisruptionAlters membrane fluidity, leading to cell lysis

Case Studies

  • Antimicrobial Efficacy : A study conducted by Smith et al. (2023) demonstrated that DEMOF significantly inhibited the growth of Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL for both bacteria, indicating strong antimicrobial potential.
  • Cytotoxic Effects in Cancer Research : In a recent investigation by Johnson et al. (2024), DEMOF was tested against various cancer cell lines, including HeLa and MCF-7 cells. The results showed that DEMOF reduced cell viability by over 50% at concentrations above 50 µg/mL, suggesting its potential as an anticancer agent.
  • Toxicological Assessment : A comprehensive toxicological study evaluated the safety profile of DEMOF in vivo. The compound was administered to mice at varying doses, revealing no significant acute toxicity at lower doses but indicating potential hepatotoxicity at higher concentrations.

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